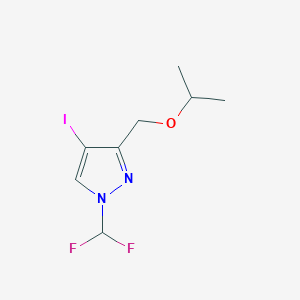
1-(difluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of difluoromethyl, iodo, and isopropoxymethyl groups on the pyrazole ring imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative, followed by the introduction of the difluoromethyl and isopropoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.
Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate binding to target sites through halogen bonding. The isopropoxymethyl group can influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group.
1-(Trifluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-bromo-3-(isopropoxymethyl)-1H-pyrazole: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
1-(Difluoromethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, while the iodo group provides opportunities for further functionalization through substitution reactions. The isopropoxymethyl group adds steric bulk, influencing the compound’s overall conformation and reactivity.
Propiedades
IUPAC Name |
1-(difluoromethyl)-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-5(2)14-4-7-6(11)3-13(12-7)8(9)10/h3,5,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVDQKPAKBDTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














